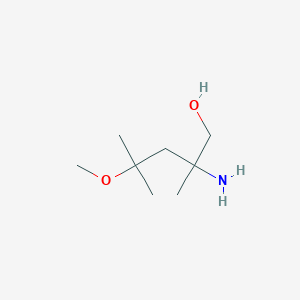
(S)-2-Amino-2-(furan-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-2-(furan-3-yl)ethan-1-ol is a chiral compound that features an amino group and a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(furan-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts. For example, the reduction of 2-(furan-3-yl)acetone with a chiral borane complex can yield the desired (S)-enantiomer.
Another method involves the use of chiral auxiliaries in the synthesis process. The starting material, 2-(furan-3-yl)acetaldehyde, can be reacted with a chiral amine to form an imine intermediate, which is then reduced to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-2-(furan-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, carbamates, or ureas.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Substitution: Reagents such as acyl chlorides, isocyanates, or carbamoyl chlorides are used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Amides, carbamates, or ureas.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-2-(furan-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials with specific optical or electronic properties.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-2-(furan-3-yl)ethan-1-ol involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for enzymes or receptors, modulating their activity. The furan ring and amino group play crucial roles in binding to the active sites of these targets, influencing their function and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Amino-2-(furan-3-yl)ethan-1-ol: The enantiomer of the compound, which may exhibit different biological activity and selectivity.
2-Amino-2-(thiophen-3-yl)ethan-1-ol: A similar compound with a thiophene ring instead of a furan ring, which may have different electronic properties and reactivity.
2-Amino-2-(pyridin-3-yl)ethan-1-ol: A compound with a pyridine ring, which may have different binding affinities and pharmacological profiles.
Uniqueness
(S)-2-Amino-2-(furan-3-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of the furan ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H9NO2 |
|---|---|
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(furan-3-yl)ethanol |
InChI |
InChI=1S/C6H9NO2/c7-6(3-8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2/t6-/m1/s1 |
InChI-Schlüssel |
TZVJDXRHOLAEGZ-ZCFIWIBFSA-N |
Isomerische SMILES |
C1=COC=C1[C@@H](CO)N |
Kanonische SMILES |
C1=COC=C1C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



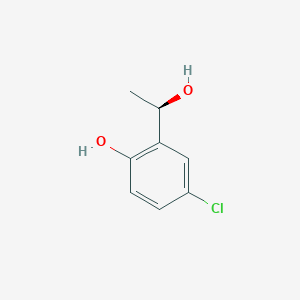

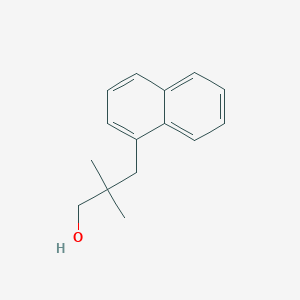

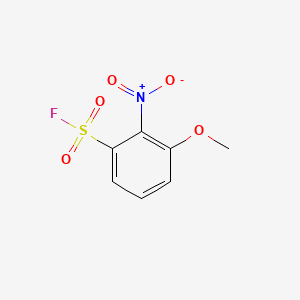
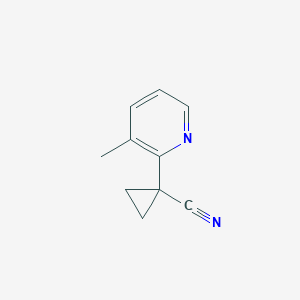
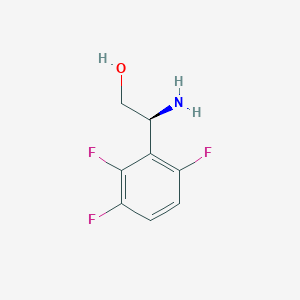


![3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B13606344.png)
